molecular formula C19H23N5O3S B2579697 N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide CAS No. 946332-04-3

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide

Cat. No.: B2579697
CAS No.: 946332-04-3
M. Wt: 401.49
InChI Key: RQLYBALZJIICRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 946332-04-3, molecular formula: C₁₉H₂₃N₅O₃S) features a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at position 2 and a 4-methylpiperazinyl-2-oxoacetamide moiety at position 3 . The 4-methoxyphenyl group enhances lipophilicity, while the 4-methylpiperazine substituent introduces basicity and solubility modulation, critical for pharmacokinetic optimization .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-22-7-9-23(10-8-22)19(26)18(25)20-17-15-11-28-12-16(15)21-24(17)13-3-5-14(27-2)6-4-13/h3-6H,7-12H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLYBALZJIICRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its synthesis, mechanisms of action, and specific biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C20H26N4O4SC_{20}H_{26}N_{4}O_{4}S, with a molecular weight of approximately 418.51 g/mol. The structural features include:

  • A thieno[3,4-c]pyrazole core.
  • A methoxyphenyl substituent which enhances lipophilicity.
  • A piperazine ring that may contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes forming the thieno[3,4-c]pyrazole core followed by the introduction of the piperazine and acetamide moieties. Controlled temperatures and specific solvents are crucial for achieving high yields and purity.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors involved in various signaling pathways. The unique structure allows it to modulate the activity of these targets, leading to significant biological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

  • In Vitro Studies : Compounds with similar structures have shown significant inhibition against both Gram-positive and Gram-negative bacteria. In particular, derivatives have demonstrated Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like amoxicillin and gentamicin .
CompoundBacterial StrainMIC (µg/mL)
9bStaphylococcus aureus15.63
12bEscherichia coli15.63
3aPseudomonas aeruginosa31.25

Antitumor Activity

Emerging studies suggest that this compound may also possess antitumor properties. Similar pyrazole compounds have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For example:

  • Cell Proliferation Inhibition : Compounds targeting CDK2/Cyclin A have shown promising results in reducing tumor cell proliferation .

Other Biological Effects

Additionally, the compound may exhibit other biological activities such as anti-inflammatory effects due to its interaction with signaling pathways involved in immune responses .

Case Studies

Recent studies have highlighted the potential of thienopyrazole derivatives in treating various diseases:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives with thienopyrazole cores exhibited significant antimicrobial activity against resistant strains of bacteria like MRSA .
  • Antitumor Research : Investigations into pyrazole inhibitors indicated that they can effectively inhibit tumor growth in vitro by targeting key regulatory proteins involved in cancer cell proliferation .

Scientific Research Applications

Biological Activities

The compound exhibits several notable biological activities:

  • Anticancer Properties : Research indicates that compounds similar to N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide have shown potential in cancer treatment. These compounds may inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .
  • Cannabinoid Receptor Agonism : This compound acts as an agonist for cannabinoid receptors, leading to physiological effects such as analgesia and anti-inflammatory responses. Its ability to interact with the endocannabinoid system positions it as a candidate for therapeutic applications in pain management and inflammatory diseases .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antibacterial and antifungal properties. These findings indicate its potential use in treating infections caused by resistant strains of bacteria and fungi .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of a related thieno[3,4-c]pyrazole derivative on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM, indicating its potential as a lead compound in anticancer drug development .

Case Study 2: Cannabinoid Receptor Interaction

In vitro assays revealed that this compound binds to CB1 and CB2 receptors with moderate affinity. This interaction suggests its potential application in developing cannabinoid-based therapies for chronic pain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Target Compound
  • Core: Thieno[3,4-c]pyrazole
  • Key Features :
    • Rigid bicyclic structure with sulfur and nitrogen atoms.
    • Electron-rich due to aromatic thiophene and pyrazole rings.
Analog 1: Thieno[3,4-c]pyrrole Derivative (Patent Compound)
  • Core: Thieno[3,4-c]pyrrole (patent EP, ) Pyrrole ring replaces pyrazole, reducing aromatic nitrogen content. Substituted with 3-ethoxy-4-methoxyphenyl and methylsulfonylethyl groups.
  • Comparison :
    • Pyrrole’s reduced basicity may alter binding affinity compared to pyrazole.
    • Ethoxy and sulfonyl groups increase steric bulk and polarity .
Analog 2: Benzo[b][1,4]oxazin Derivative ()
  • Core: Benzo[b][1,4]oxazin-3(4H)-one Oxygen and nitrogen in a fused benzoxazinone system.
  • Comparison: Oxazinone introduces hydrogen-bonding sites but lacks sulfur’s hydrophobic interactions. Structural flexibility may reduce target specificity relative to thienopyrazole .

Substituent Analysis

Target Compound
  • 4-Methoxyphenyl : Enhances membrane permeability via lipophilicity.
  • 4-Methylpiperazinyl-2-oxoacetamide : Provides a polar, protonatable group for solubility and target engagement.
Analog 3: N-(4-Phenoxyphenyl)-2-(4-Pyridin-2-ylpiperazin-1-yl)acetamide ()
  • Pyridinyl-piperazine: Replaces methylpiperazine, introducing additional basicity and metal-coordination capacity.
  • Comparison: Pyridine’s Lewis basicity may enhance interactions with metalloenzymes. Phenoxy group increases molecular weight (unreported) and steric demands .

Research Implications

  • Target vs. Thienopyrrole (Patent): The pyrazole core in the target compound may offer superior hydrogen-bonding capacity compared to pyrrole, favoring interactions with ATP-binding pockets in kinases .
  • Target vs. Benzo[b][1,4]oxazin: The sulfur atom in thienopyrazole could improve metabolic stability over oxygen-rich benzoxazinones, which are prone to oxidative degradation .
  • Target vs. Phenoxyphenyl Acetamide: The 4-methylpiperazine in the target may confer better aqueous solubility than pyridinyl-piperazine, which could precipitate at physiological pH .

Q & A

Q. What are the optimal synthetic routes for N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide, and what challenges arise during its synthesis?

Methodological Answer: The synthesis of this compound involves multi-step reactions, including cyclization of thieno[3,4-c]pyrazole intermediates and coupling with 4-methylpiperazine derivatives. A key challenge is achieving regioselectivity in the pyrazole ring formation. To optimize yield, consider:

  • Protection/deprotection strategies for reactive amines (e.g., using Boc groups).
  • Catalytic systems like Pd-mediated cross-coupling for introducing the 4-methoxyphenyl moiety .
  • Purification via HPLC (≥98% purity) to isolate stereoisomers, as noted in similar acetamide derivatives .

Q. How can researchers ensure accurate structural characterization of this compound?

Methodological Answer: Employ a combination of:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm backbone connectivity, particularly for the thieno-pyrazole and piperazine moieties.
  • High-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., C₂₁H₂₄N₆O₃S).
  • X-ray crystallography (if crystalline), as used for analogous compounds to resolve stereochemical ambiguities .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and binding interactions of this compound in biological systems?

Methodological Answer:

  • Quantum chemical calculations (e.g., DFT) to model electronic properties and reactive sites, such as the oxoacetamide group’s electrophilicity .
  • Molecular docking against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Validate predictions with experimental IC₅₀ values from enzyme inhibition assays .
  • MD simulations to assess stability of ligand-protein complexes over time (≥100 ns trajectories) .

Q. How should researchers address contradictions between computational predictions and experimental activity data?

Methodological Answer:

  • Re-evaluate force fields in simulations; discrepancies may arise from improper parameterization of the piperazine ring’s conformational flexibility .
  • Validate assays for false positives/negatives: Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Meta-analysis of similar compounds (e.g., quinazolinone derivatives) to identify structural motifs that correlate with activity .

Q. What experimental design principles are critical for optimizing biological activity studies?

Methodological Answer:

  • Design of Experiments (DoE) to minimize trials while varying parameters (e.g., pH, temperature, solvent polarity). For example, a Central Composite Design (CCD) can optimize reaction conditions for SAR studies .
  • Control for metabolic stability : Include liver microsome assays to assess oxidation of the 4-methoxyphenyl group, a known liability in related compounds .

Q. How can structure-activity relationship (SAR) studies be structured to improve potency?

Methodological Answer:

  • Scaffold hopping : Replace the thieno-pyrazole core with triazolo-pyridazine (as in ) to modulate steric effects.
  • Bioisosteric substitution : Swap the 4-methylpiperazine with morpholine or thiomorpholine to enhance solubility or target engagement .
  • Fragment-based screening to identify critical binding motifs (e.g., the oxoacetamide’s hydrogen-bonding capacity) .

Data Analysis and Validation

Q. What analytical techniques are recommended for purity assessment and stability testing?

Methodological Answer:

  • HPLC-DAD/MS for purity (>95%) and degradation product identification.
  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) to assess stability .

Q. How can researchers reconcile conflicting cytotoxicity data across cell lines?

Methodological Answer:

  • Dose-response normalization : Use Hill slopes to compare potency (EC₅₀) variability.
  • Mechanistic profiling : Pair cytotoxicity assays with transcriptomics (RNA-seq) to identify off-target pathways, as demonstrated in quinazolinone studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.